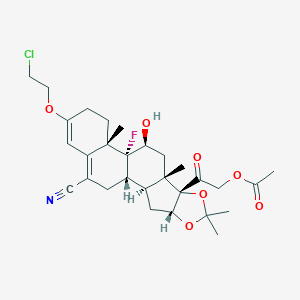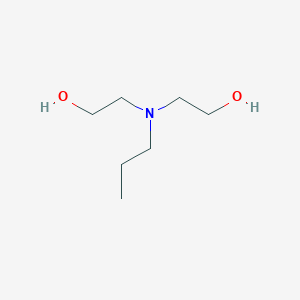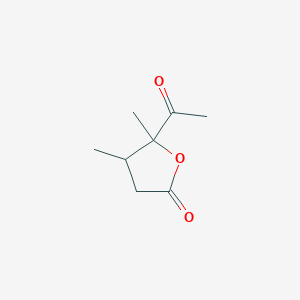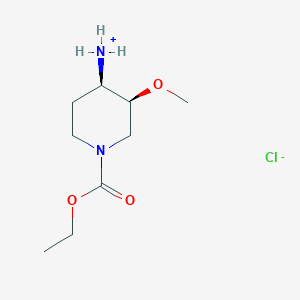
4-Bromo-2-fluorobenzamide
Vue d'ensemble
Description
4-Bromo-2-fluorobenzamide (4-Br-2-FBA) is a fluorinated aromatic amide that is widely used in scientific research due to its unique properties. 4-Br-2-FBA is a versatile compound, as it can be used as a reagent, a catalyst, or a substrate in various synthetic reactions. It has been studied extensively due to its wide range of applications in biochemistry, organic chemistry, and materials science.
Applications De Recherche Scientifique
Synthèse Organique
4-Bromo-2-fluorobenzamide : est un bloc de construction précieux en synthèse organique. Il peut être utilisé pour introduire le motif 4-bromo-2-fluorophényle dans des molécules plus grandes. Ce composé est particulièrement utile dans la synthèse de divers composés hétérocycliques, qui sont un incontournable de la recherche et du développement pharmaceutiques .
Chimie Médicinale
En chimie médicinale, This compound sert de précurseur au développement d'agents thérapeutiques potentiels. Son incorporation dans des molécules de type médicament peut conduire à la découverte de nouveaux médicaments, en particulier dans le domaine des médicaments anticancéreux et antiviraux .
Science des Matériaux
Ce composé trouve des applications en science des matériaux en raison de sa capacité à agir comme un inhibiteur de polymérisation. Il peut être utilisé pour contrôler la croissance des polymères, ce qui est crucial dans la production de plastiques et de résines ayant des propriétés spécifiques .
Chimie Analytique
This compound : peut être utilisé comme étalon ou composé de référence dans diverses applications de chimie analytique. Sa structure et ses propriétés bien définies le rendent approprié pour une utilisation en spectrométrie de masse et en spectroscopie RMN comme moyen d'identifier et de quantifier d'autres substances .
Chimie Agricole
Dans le domaine de la chimie agricole, ce composé pourrait être exploré pour le développement de nouveaux pesticides ou herbicides. Les substituants bromo et fluoro sont souvent observés dans les composés qui présentent une activité biologique contre une variété de ravageurs .
Science de l'environnement
Le devenir environnemental de This compound peut être étudié pour comprendre son potentiel de dégradation et de bioaccumulation. Ceci est important pour évaluer l'impact environnemental de nouveaux produits chimiques avant qu'ils ne soient mis sur le marché .
Safety and Hazards
4-Bromo-2-fluorobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved do not provide additional information on this compound .
Mécanisme D'action
Target of Action
4-Bromo-2-fluorobenzamide is used as a reagent to synthesize various compounds that act on specific targets. For instance, it is used to synthesize tricyclic dihydroquinazolinones, which act as anti-obesity agents . It is also used to synthesize imidazole pyrimidine amides, which act as cyclin-dependent kinase inhibitors . These targets play crucial roles in metabolic regulation and cell cycle progression, respectively.
Mode of Action
These compounds interact with their targets, leading to changes in their function and ultimately influencing biological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the compounds it helps synthesize. For example, tricyclic dihydroquinazolinones may influence pathways related to metabolism and energy expenditure, contributing to their anti-obesity effects . Similarly, imidazole pyrimidine amides, as cyclin-dependent kinase inhibitors, can affect cell cycle regulation pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound are largely determined by the compounds it is used to synthesize. For instance, tricyclic dihydroquinazolinones may have anti-obesity effects, potentially influencing fat metabolism at the cellular level . Imidazole pyrimidine amides, on the other hand, can inhibit cyclin-dependent kinases, potentially affecting cell cycle progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound, ensuring its efficacy when used in chemical reactions .
Analyse Biochimique
Biochemical Properties
4-Bromo-2-fluorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent to synthesize tricyclic dihydroquinazolinones, compounds that act as anti-obesity agents .
Cellular Effects
Its derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
4-bromo-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRFCPNHLHNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378381 | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292621-45-5 | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Bromo-2-fluorobenzamide itself is not studied as an active compound in the provided research. Instead, it serves as a crucial tool for determining the absolute configuration of the synthesized S-2 enantiomers. Researchers created a derivative by reacting the (+)-enantiomer of S-2 with 4-bromo-2-fluorobenzoyl chloride. This derivative was then subjected to X-ray analysis, allowing for the definitive assignment of its three-dimensional structure []. Knowing the structure of the (+)-enantiomer derivative enabled the researchers to indirectly determine the absolute configurations of both the (+) and (-) enantiomers of the original S-2 molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)





![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)




